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Compound of Interest

Compound Name: 4-Dehydroxy-5-hydroxy Ritonavir

CAS No.: 202816-62-4

Cat. No.: B137749

Get Quote

Abstract & Scientific Context
The compound 4-Dehydroxy-5-hydroxy Ritonavir (often designated as Ritonavir Impurity F or

the 4-hydroxy isomer in pharmacopoeial contexts) represents a critical positional isomer of the

active pharmaceutical ingredient Ritonavir. Structurally, this impurity arises from the "swapping"

of the side-chain attachments relative to the central hydroxyl group of the chiral hexane

backbone.

In the standard Ritonavir molecule, the hydroxyl group is located at position 3 of the

(2S,3S,5S)-1,6-diphenylhexane backbone.[1][2][3] The Valine-Thiazole moiety is attached to

the distal amine (N5), while the Thiazole-Carbonate moiety is attached to the proximal amine

(N2).[1] In the 4-Dehydroxy-5-hydroxy isomer, this regiochemistry is reversed: the Valine-

Thiazole moiety is attached proximal to the hydroxyl group, and the Thiazole-Carbonate is

attached distally.[1]

This Application Note details a convergent, stereoselective synthesis of this reference

standard. Unlike the industrial route for Ritonavir, which optimizes for the 3-hydroxy congener,
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this protocol utilizes a differentially protected diamino-alcohol core to enforce the "reverse"

regioselectivity required for the impurity standard.

Retrosynthetic Analysis & Strategy
The synthesis is designed around the (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane

core.[1][4][5] To achieve the specific regiochemistry of the impurity, we must distinguish

between the amine proximal to the hydroxyl (N2) and the amine distal to the hydroxyl (N5).[1]

Target Molecule: 4-Dehydroxy-5-hydroxy Ritonavir[1]

Key Intermediate:(2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-

diphenylhexane (Compound 1).[1]

Strategic Divergence:

Standard Ritonavir: N2 (Proximal)

Carbamate Side Chain; N5 (Distal)

Valine Side Chain.[1]

Target Impurity: N2 (Proximal)

Valine Side Chain; N5 (Distal)

Carbamate Side Chain.[1]

Pathway Visualization
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Chiral Core
(2S,3S,5S)-2-amino-3-hydroxy-

5-Boc-amino-1,6-diphenylhexane

Standard Route:
Couple N5 (Distal) w/ Valine

Standard Pharma Process

Step 1: Proximal Coupling
React Free N2 (Proximal) with

Valine Side Chain (A)

Target Synthesis

Side Chain A
(Valine-Thiazole Acid)

Side Chain B
(Thiazole-Carbonate)

Step 3: Distal Coupling
React Free N5 with

Carbonate Side Chain (B)

Ritonavir (API)
(3-Hydroxy isomer)

Intermediate A
Proximal-Valine / Distal-Boc

Step 2: Deprotection
Remove Boc from N5 (Distal)

Intermediate B
Proximal-Valine / Distal-NH2

TARGET: 4-Dehydroxy-5-hydroxy Ritonavir
(Regioisomer)
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Caption: Divergent synthesis pathway distinguishing the Target Impurity from the Standard API

based on regioselective amine coupling.

Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

Core (Cpd 1): (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-

diphenylhexane.[1]

Side Chain A (Cpd 2): N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-

valine.[1][6]

Side Chain B (Cpd 3): (5-Thiazolyl)methyl-(4-nitrophenyl)carbonate.[1][5]

Coupling Agents: EDC·HCl, HOBt, Diisopropylethylamine (DIPEA).[1]

Solvents: DMF (Anhydrous), Ethyl Acetate, Dichloromethane (DCM), TFA.[1]

Step 1: Proximal Coupling (Valine Attachment)
Objective: Attach the Valine-Thiazole moiety to the N2 amine (proximal to the hydroxyl).[1]

Preparation: Charge a reaction vessel with Side Chain A (1.1 eq) and dissolve in anhydrous

DMF (10 volumes).

Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the

active ester.

Coupling: Add Core Compound 1 (1.0 eq) and DIPEA (2.5 eq).[1]

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

Monitor by HPLC for the consumption of the amine.

Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO3, water, and brine.[1]

Dry over Na2SO4 and concentrate under vacuum.

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/515815
https://pubchemlite.lcsb.uni.lu/e/compound/515815
https://www.chemicalbook.com/synthesis/ritonavir.htm
https://pubchemlite.lcsb.uni.lu/e/compound/515815
https://patents.google.com/patent/CN102786494A/en
https://pubchemlite.lcsb.uni.lu/e/compound/515815
https://pubchemlite.lcsb.uni.lu/e/compound/515815
https://pubchemlite.lcsb.uni.lu/e/compound/515815
https://pubchemlite.lcsb.uni.lu/e/compound/515815
https://pubchemlite.lcsb.uni.lu/e/compound/515815
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137749?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result:Intermediate A (Boc-protected Distal amine, Valine-acylated Proximal amine).[1]

Step 2: Distal Deprotection
Objective: Remove the Boc protecting group from the N5 amine (distal to hydroxyl) to allow for

the second coupling.[1]

Dissolution: Dissolve Intermediate A in DCM (5 volumes).

Acidolysis: Add Trifluoroacetic acid (TFA) (2 volumes) dropwise at 0°C.

Reaction: Stir at room temperature for 2 hours. Monitor by TLC/MS for complete Boc

removal (

mass shift).[1]

Neutralization: Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM

and wash with saturated NaHCO3 solution until the aqueous layer is pH 8.

Isolation: Dry the organic layer (Na2SO4) and concentrate to yield Intermediate B (Free

Distal Amine) as a white foam.[1] Use immediately in the next step to avoid degradation.

Step 3: Distal Coupling (Carbonate Attachment)
Objective: Attach the Thiazole-Carbonate moiety to the N5 amine.[1]

Reaction Setup: Dissolve Intermediate B (1.0 eq) in anhydrous DMF.

Reagent Addition: Add Side Chain B (Mixed Carbonate) (1.1 eq). Note: This reagent is

already activated (p-nitrophenyl ester), so no EDC/HOBt is required.[1]

Base Addition: Add DIPEA (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to accelerate

the reaction.

Conditions: Stir at 40°C for 4–6 hours. The reaction turns yellow due to the release of p-

nitrophenol.

Work-up: Dilute with Ethyl Acetate. Wash extensively with 1M NaOH (cold) to remove the p-

nitrophenol byproduct (crucial for color removal).[1] Wash with water and brine.[1]
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Final Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18,

Acetonitrile/Water + 0.1% Formic Acid).

Analytical Characterization & Validation
To certify the reference standard, you must distinguish it from the API (Ritonavir).[1] The Mass

Spectrometry (MS) parent ion will be identical (

), so NMR is the primary discrimination tool.[1]

Parameter
Ritonavir
(Standard)

4-Dehydroxy-5-
hydroxy (Impurity)

Diagnostic Logic

Structure
OH at C3; Valine at

N5

OH at C4; Valine at

N2
Regioisomerism

1H NMR (OH) 5.10 ppm (approx) 4.8 - 4.9 ppm
H-bonding

environment changes

1H NMR (Val-NH) Doublet, distinct shift Shifted downfield
Proximity to OH

affects Val-NH shift

HPLC RT Retention Time
0.5-2.0 min shift

Polarity difference due

to H-bond network

MS/MS Frag.
Fragment A (Thiazole-

Val)
Fragment A + OH loss

Fragmentation near

OH is altered

Validation Check: Run a co-injection of the synthesized standard with an authentic sample of

Ritonavir. The two peaks must be baseline resolved. If they co-elute, the synthesis may have

inadvertently produced the standard isomer (check starting material chirality and protecting

group strategy).[1]

Storage and Stability
Format: Lyophilized white powder.[1]

Storage: -20°C, desiccated.
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Stability: Sensitive to carbamate hydrolysis at pH > 8.[1] Avoid prolonged exposure to basic

solvents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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